Home > Products > Building Blocks P4992 > 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine - 1211516-37-8

2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Catalog Number: EVT-1450094
CAS Number: 1211516-37-8
Molecular Formula: C11H17N3
Molecular Weight: 191.278
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

    Compound Description: This compound serves as a key intermediate in the synthesis of various 2,4-diamino-6-substituted-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives. These derivatives are investigated for their potential analgesic and anti-inflammatory activities.

2,4-Diamino-6-(benzyl and pyridylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines

    Compound Description: This series of compounds was synthesized and evaluated for their antimalarial and antibacterial properties. Some compounds within this series displayed significant activity against Plasmodium berghei in mice and various bacterial strains.

2,4-Diamino-6-(2′-bromo-3′,4′,5′-trimethoxybenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

    Compound Description: This specific derivative demonstrated potent inhibition of dihydrofolate reductase from Pneumocystis carinii, Toxoplasma gondii, and rat liver. Notably, it exhibited selectivity for the T. gondii enzyme over the rat liver enzyme.

Methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate

    Compound Description: While specific details about this compound are limited within the provided abstract, its practical synthesis is a key focus of the research. This suggests its potential importance as a synthetic intermediate or target for further derivatization.

Overview

2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of tetrahydropyrido-pyrimidines. This compound features a pyrimidine ring fused with a tetrahydropyridine structure, which contributes to its unique chemical properties and potential biological activities. The tert-butyl group enhances the lipophilicity of the molecule, potentially influencing its interactions in biological systems.

Source

The compound can be synthesized using various methods, primarily involving condensation reactions and modifications of existing pyrimidine derivatives. Its synthesis has been documented in several patents and scientific literature, indicating its relevance in pharmaceutical chemistry and material science .

Classification

2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the broader category of pyrimidine derivatives, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the following steps:

  1. Starting Materials: The synthesis often begins with imino-dipropionic acid derivatives or other pyridine or pyrimidine precursors.
  2. Dieckmann Condensation: This reaction is crucial for forming the cyclic structure. It involves the reaction of an ester with a β-keto acid to form a cyclic intermediate.
  3. Amidine Reaction: Following the condensation, the intermediate is treated with an amidine to introduce the necessary nitrogen functionality into the pyrimidine ring.
  4. Purification: The resulting product is purified through recrystallization or chromatography techniques to obtain pure 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine .

Technical Details

The technical details of these reactions include careful control of reaction conditions such as temperature and pH to optimize yield and purity. For instance, using inert organic solvents can help facilitate reactions while preventing unwanted side reactions.

Molecular Structure Analysis

Structure

The molecular structure of 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine consists of a fused bicyclic system with a tert-butyl group attached at one position.

Data

  • Molecular Formula: C13H16N2
  • Molecular Weight: 216.28 g/mol
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range noted in synthesis reports.
Chemical Reactions Analysis

Reactions

2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The nitrogen atoms in the pyrimidine ring can act as nucleophiles.
  2. Condensation Reactions: It can undergo further condensation reactions to form more complex structures.
  3. Redox Reactions: Depending on substituents and conditions, it may be involved in oxidation or reduction processes.

Technical Details

Understanding reaction mechanisms is crucial for predicting product formation and optimizing yields in synthetic pathways.

Mechanism of Action

Process

The mechanism of action for 2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is primarily studied in relation to its biological activity:

  • It may act as an inhibitor in specific biochemical pathways involving mTOR (mechanistic target of rapamycin) signaling pathways.
  • The compound's structure allows it to bind effectively to target proteins or enzymes due to its spatial configuration and electronic properties.

Data

Research indicates that modifications on the pyrimidine ring can significantly alter its biological efficacy and specificity against various targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity towards electrophiles due to the presence of nitrogen atoms.
Applications

Scientific Uses

2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several potential applications:

  1. Pharmaceutical Research: Investigated for its potential as an anticancer agent due to its ability to inhibit mTOR-related pathways.
  2. Synthesis Building Block: Used as a precursor for synthesizing more complex heterocyclic compounds that may possess desirable biological properties .
  3. Material Science: Explored for applications in developing new materials with specific electronic or optical properties.

This compound's unique structure and properties position it as a valuable candidate for further research and development in various scientific fields.

Introduction to Pyrido[4,3-d]pyrimidine Scaffolds

Structural and Functional Significance of Pyrido[4,3-d]pyrimidine Derivatives in Medicinal Chemistry

The structural architecture of the pyrido[4,3-d]pyrimidine system enables multifaceted interactions with biological targets, particularly protein kinases, due to its ability to mimic purine bases. This scaffold serves as an effective adenosine triphosphate (ATP) competitive inhibitor, especially when substituted with appropriate pharmacophoric elements. The partially saturated 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine variant offers distinct advantages over its fully aromatic counterpart, including enhanced solubility, reduced molecular planarity (potentially improving selectivity), and greater synthetic flexibility for introducing three-dimensional substituents. These properties have made it a cornerstone in designing inhibitors targeting various kinases implicated in cancer and inflammatory diseases [4] [6].

Recent research has demonstrated the therapeutic significance of this scaffold across diverse targets. In oncology, derivatives have been developed as potent Axl kinase inhibitors, with compounds like ER-001259851-000 showing excellent selectivity profiles and promising pharmacokinetic properties. Axl kinase inhibition represents a strategic approach for overcoming resistance mechanisms in various cancers, positioning these derivatives as valuable therapeutic candidates [1]. Beyond oncology, pyrido[4,3-d]pyrimidine derivatives have shown promise as phosphodiesterase 2 (PDE2) inhibitors and tumor necrosis factor-alpha (TNFα) inhibitors, indicating their broad utility in modulating inflammatory pathways. Additionally, research has identified derivatives functioning as histone demethylase inhibitors, opening possibilities for epigenetic cancer therapies [4].

Table 1: Therapeutic Applications of Pyrido[4,3-d]pyrimidine Derivatives

Biological TargetTherapeutic AreaRepresentative CompoundKey Biological Effect
Axl KinaseOncologyER-001259851-000Selective kinase inhibition, anti-metastatic
p97 ATPaseOncology (AML)V12/V13Induction of ER stress, apoptosis in leukemia cells
KRAS-G12DOncology (Pancreatic)10kAllosteric inhibition of mutant KRAS
PDE2/TNFαInflammationUnspecified derivativesAnti-inflammatory activity
Histone DemethylasesEpigenetic RegulationCompound 2Modulation of gene expression

The scaffold's versatility is further evidenced by its integration into proteolysis-targeting chimera (PROTAC) design for targeted protein degradation. Recent studies have explored KRAS-G12D degraders incorporating tetrahydropyrido[4,3-d]pyrimidine derivatives as warheads, leveraging their potent binding affinity to facilitate ubiquitin-mediated degradation of this challenging oncogenic target. While initial PROTAC derivatives (e.g., 26a/b) demonstrated reduced cellular potency compared to their parent inhibitors (attributed to permeability challenges), this approach represents an innovative strategy for addressing undruggable targets [3]. The continued exploration of this scaffold across diverse target classes underscores its fundamental importance in modern drug discovery.

Role of tert-Butyl Substituents in Modulating Bioactivity and Physicochemical Properties

The introduction of a tert-butyl group at the 2-position of the tetrahydropyrido[4,3-d]pyrimidine scaffold represents a strategic structural modification with profound implications for both molecular properties and biological activity. The tert-butyl moiety, characterized by its bulky, hydrophobic, and electron-donating nature, serves as a powerful steric and electronic modulator within this heterocyclic system. This substituent significantly enhances the compound's drug-likeness by influencing key physicochemical parameters, including lipophilicity, solubility, and metabolic stability [2] [7].

The hydrophobic tert-butyl group enhances membrane permeability and target binding through favorable van der Waals interactions within hydrophobic enzyme pockets. This effect is exemplified in Axl kinase inhibitors, where tert-butyl-substituted derivatives demonstrated superior target engagement and cellular activity compared to analogs bearing smaller alkyl groups. The steric bulk of the tert-butyl moiety also contributes to selectivity by preventing binding to kinases with smaller active sites, as evidenced by the reduced Mer kinase inhibition observed with selective Axl inhibitors containing this substituent [1]. Beyond target affinity, the tert-butyl group profoundly impacts absorption and distribution properties. Biopharmaceutical profiling of pyrido[4,3-d]pyrimidine libraries has demonstrated that substitutions incorporating aliphatic groups like tert-butyl generally improve Caco-2 permeability coefficients (ranging from 0.17×10⁻⁶ cm/s to 52×10⁻⁶ cm/s across different analogs) compared to polar substituents. This enhancement correlates with reduced polar surface area, a key determinant of cell membrane penetration [2].

Metabolic stability represents another critical advantage imparted by the tert-butyl group. Studies on hepatic metabolism indicate that aliphatic chains, including tert-butyl, are less susceptible to oxidative metabolism compared to electron-rich aromatic systems or metabolically labile functionalities like methoxy groups. This property translates to improved pharmacokinetic profiles, as demonstrated by V12 (a p97 inhibitor featuring the tert-butyl-tetrahydropyrido[4,3-d]pyrimidine core), which exhibited favorable oral bioavailability in rat models. After intragastric administration (10 mg/kg), V12 was rapidly metabolized to its active metabolite V13, achieving plasma concentrations (Cmax = 1070 ng/mL) and exposure (AUC0-inf = 1412 ng•h/mL) sufficient for therapeutic efficacy against acute myeloid leukemia [6].

Table 2: Impact of tert-Butyl Substitution on Key Compound Properties

PropertyImpact of tert-Butyl GroupConsequence
LipophilicityIncreases logP (~1-2 units)Enhanced membrane permeability
SolubilityMay reduce aqueous solubilityRequires formulation optimization
Metabolic StabilityResists oxidative metabolismImproved half-life, reduced clearance
Target BindingEnhances hydrophobic interactionsIncreased potency and selectivity
Solid-State PropertiesInfluences crystallinityAffects formulation and bioavailability

The tert-butyl group's contribution to potency is particularly evident in VCP/p97 inhibitors for acute myeloid leukemia treatment. Molecular modeling of p97 inhibitors revealed that the tert-butyl moiety optimally occupies a hydrophobic subpocket near Cys522 residue, forming favorable van der Waals contacts that significantly enhance binding affinity. This precise molecular recognition translated to potent enzyme inhibition (IC50 <1 μM for lead compounds) and robust anti-proliferative activity against leukemia cell lines [6]. Similarly, in KRAS-G12D inhibitors, the steric bulk of the tert-butyl group was essential for maintaining interactions with switch-II pocket residues, contributing to submicromolar enzymatic inhibition (IC50 = 0.009 μM for compound 10k) despite the challenging nature of this target [3]. These examples underscore the strategic value of incorporating tert-butyl substituents within this heterocyclic framework to optimize drug-like properties and biological efficacy.

Historical Evolution of Pyridopyrimidine Synthesis Methodologies

The synthetic approaches to pyrido[4,3-d]pyrimidine scaffolds have undergone significant evolution, transitioning from classical condensation methods to sophisticated transition metal-catalyzed and cascade reactions. Early synthetic routes relied primarily on constructing the pyrimidine ring onto pre-formed pyridine derivatives or vice versa. A representative classical approach involved the condensation of ortho-amino pyridine carboxylic acid derivatives with urea, isocyanates, or chloroformates to form the pyrimidine-2,4(1H,3H)-dione core. While straightforward, these methods often suffered from limited substrate scope, harsh reaction conditions, and moderate yields, particularly for complex substituted variants like 2-tert-butyl derivatives [4] [5].

A significant advancement emerged with the development of oxidative aromatization strategies for converting readily available tetrahydropyrido-pyrimidine precursors to their aromatic counterparts. This approach gained prominence with Hirota's method utilizing N,N-dimethylformamide dimethyl acetal (DMF-DMA) for pyridine ring formation, followed by pyridine-N-oxide reduction with triphenylphosphine. While innovative, this route faced challenges in synthesizing the required intermediates. A breakthrough came with the application of ceric ammonium nitrate (CAN)-mediated oxidative aromatization of Boc-protected tetrahydropyrido-pyrimidines. This methodology proved particularly valuable for synthesizing 2-substituted pyrido[4,3-d]pyrimidine derivatives, including those with tert-butyl groups. Optimization revealed that 4 equivalents of CAN in acetonitrile/water (1:1) at room temperature efficiently converted Boc-protected precursors to the desired aromatized products in excellent yields (up to 82%), representing a substantial improvement over earlier oxidants like DDQ [4].

Contemporary synthesis has been revolutionized by transition metal-catalyzed cross-coupling reactions, enabling efficient introduction of diverse substituents at specific positions on the heterocyclic core. Palladium-catalyzed Buchwald-Hartwig amination has proven indispensable for installing amino groups at the 4-position of 2-tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffolds, a key modification for enhancing target affinity. For instance, the synthesis of Axl inhibitors featured sequential amidation and palladium-catalyzed coupling steps to introduce critical pharmacophoric elements onto the tetrahydropyrido[3,4-d]pyrimidine core. This approach enabled the efficient preparation of ER-001259851-000 and related analogs, demonstrating the power of modern cross-coupling chemistry in complex medicinal chemistry synthesis [1] [3].

Table 3: Evolution of Synthetic Methods for Pyrido[4,3-d]pyrimidines

Synthetic EraKey MethodologiesAdvantagesLimitations
Classical (Pre-2000)Condensation of o-amino pyridines with urea/isocyanatesSimple reagents, direct ring formationLimited substrate scope, harsh conditions
Oxidative Methods (2000-2015)CAN-mediated aromatization of tetrahydropyridine precursorsHigh yields (up to 82%), functional group toleranceRequires Boc-protection, stoichiometric oxidant
Modern Catalytic (2015-Present)Pd-catalyzed cross-coupling, Staudinger/aza-WittigAtom economy, late-stage diversificationCatalyst cost, sensitivity to air/moisture
Multicomponent ReactionsOne-pot assembliesStep economy, molecular diversityOptimization challenges for complex targets

The Staudinger/aza-Wittig reaction sequence has emerged as a powerful alternative for constructing the pyrido[4,3-d]pyrimidine framework with excellent functional group compatibility. This innovative approach, pioneered for this scaffold, begins with 5-acyl-4-(β-azidoalkyl)-1,2,3,4-tetrahydropyrimidin-2-ones, which undergo phosphine-mediated azide reduction followed by intramolecular aza-Wittig cyclization. The reaction is promoted by triphenylphosphine (PPh₃) and proceeds through an iminophosphorane intermediate that spontaneously cyclizes to form hexahydropyrido[4,3-d]pyrimidines. This methodology offers exceptional versatility for introducing diverse substituents, including tert-butyl groups, at various positions on the heterocyclic core. The starting materials are readily accessible via three-component condensation of 3-azidoaldehydes, p-toluenesulfinic acid, and ureas, followed by ureidoalkylation with 1,3-dicarbonyl compounds [7].

For the specific synthesis of 2-(tert-butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives, modern routes typically employ commercially available 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine as the starting material. The synthetic sequence involves amide condensation at the 4-position, followed by nucleophilic substitution at the 2-position with tert-butylamine or equivalent reagents. The Boc-protected intermediates undergo deprotection to furnish the target compounds. This approach was successfully implemented in the synthesis of p97 inhibitors, where the tert-butyl-substituted tetrahydropyrido[4,3-d]pyrimidine core served as the key structural element [6]. The progression from classical condensation to modern catalytic and cascade methodologies has dramatically expanded the accessible chemical space around this privileged scaffold, enabling the efficient exploration of structure-activity relationships in drug discovery programs.

Properties

CAS Number

1211516-37-8

Product Name

2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

IUPAC Name

2-tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Molecular Formula

C11H17N3

Molecular Weight

191.278

InChI

InChI=1S/C11H17N3/c1-11(2,3)10-13-7-8-6-12-5-4-9(8)14-10/h7,12H,4-6H2,1-3H3

InChI Key

TXNXUFABOGCLLO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC=C2CNCCC2=N1

Synonyms

2-TERTBUTYL-5,6,7,8-TETRAHYDRO-PYRIDO[4,3-D]PYRIMIDINE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.